Superior Efficacy to Inhaled Beclomethasone in Stage 2 COPD
In a randomized controlled trial comparing adjunctive anti-inflammatory treatments in patients with stable COPD over 6 months, Fenspiride Hydrochloride demonstrated statistically significant superiority to inhaled beclomethasone dipropionate in patients with stage 2 COPD [1]. This direct head-to-head comparison provides procurement-level evidence that Fenspiride offers a quantifiable advantage over a common inhaled corticosteroid alternative in this specific patient population.
| Evidence Dimension | Clinical Efficacy (Reduction in COPD Signs and Symptoms) |
|---|---|
| Target Compound Data | Significantly superior reduction in COPD signs and symptoms in stage 2 COPD compared to beclomethasone and control groups. |
| Comparator Or Baseline | Inhaled beclomethasone dipropionate (beclomethasone group) and control groups. |
| Quantified Difference | Reductions were less marked in the beclomethasone group, but remained significantly superior in the fenspiride group. For stage 1 COPD, Fenspiride therapy significantly reduced sputum parameters (8-fold decrease), dry rales (6-fold decrease), dyspnoea (4-fold decrease), and cough (2.5-fold decrease). |
| Conditions | Randomized trial in 58 patients with stable COPD over 6 months. Evaluated clinical signs, symptoms, lung function (FVC, FEV1), and 6-minute walk test. |
Why This Matters
This direct clinical comparison provides a quantitative basis for selecting Fenspiride over inhaled beclomethasone for anti-inflammatory adjunctive therapy in stage 2 COPD, influencing formulary decisions and clinical trial design.
- [1] Shmelev EI, Kunicina YL. Comparison of fenspiride with beclomethasone as adjunctive anti-inflammatory treatment in patients with chronic obstructive pulmonary disease. Clin Drug Investig. 2006;26(3):151-159. View Source
